2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-30-17-5-2-15(3-6-17)12-24-22(28)13-26-8-9-27-19(23(26)29)11-18(25-27)16-4-7-20-21(10-16)32-14-31-20/h2-11H,12-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGJAUPQAHDEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide (CAS Number: 1190014-12-0) is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its structural features, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer properties.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 432.4 g/mol. The structure incorporates a benzodioxole moiety , a pyrazolopyrazine core , and an acetamide group , which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1190014-12-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups to enhance its biological properties. The synthetic routes often include:
- Formation of the pyrazolo[1,5-a]pyrazine scaffold.
- Introduction of the benzodioxole moiety.
- Formation of the acetamide group.
These steps are crucial for optimizing the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of benzodioxole have shown activity against Mycobacterium tuberculosis (Mtb). Modifications to the pyrazolo[1,5-a]pyrazine core could enhance selectivity and potency against various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of related compounds, revealing that specific substitutions could modulate efficacy and cytotoxicity without compromising microbial selectivity. This suggests that the compound may also possess potential as an antibacterial agent.
Anticancer Activity
The anticancer potential of similar pyrazolo[1,5-a]pyrazines has been extensively explored. Compounds with this scaffold have demonstrated inhibitory effects on cancer cell proliferation across various cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In studies examining related compounds, modifications in side chains led to enhanced cytotoxicity against cancer cells while maintaining lower toxicity in normal cells. This highlights the potential therapeutic applications of the compound in oncology.
Preparation Methods
Formation of Pyrazolo[1,5-a]Pyrazin-4-One Core
A representative protocol involves the cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with ethyl glyoxylate in refluxing ethanol (78°C, 12 h), yielding 5-aminopyrazolo[1,5-a]pyrazin-4-one. This intermediate is critical due to its reactivity at C2 and C5 positions.
Key Reaction Parameters
- Solvent: Anhydrous ethanol
- Catalyst: Triethylamine (2 eq.)
- Yield: 68–72% after recrystallization from ethyl acetate/hexane
Introduction of 1,3-Benzodioxol-5-yl Group
Electrophilic aromatic substitution at C2 of the pyrazolo-pyrazinone core is achieved using 1,3-benzodioxole-5-boronic acid under Suzuki–Miyaura coupling conditions:
Reaction Conditions
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (3 eq.)
- Ligand: XPhos (10 mol%)
- Solvent: DME/H₂O (4:1 v/v)
- Temperature: 90°C, 18 h
- Yield: 81% (HPLC purity >98%)
Acetamide Side Chain Installation
The N-(4-methoxybenzyl)acetamide moiety is introduced via a two-step sequence:
Alkylation of Pyrazolo-Pyrazinone Nitrogen
Reaction with chloroacetyl chloride in THF at 0°C, followed by quenching with 4-methoxybenzylamine:- Base: DIEA (4 eq.)
- Temperature: 0°C → RT, 6 h
- Yield: 76%
Amide Bond Formation
Coupling with acetic anhydride in the presence of DMAP:- Solvent: Dichloromethane
- Catalyst: DMAP (0.1 eq.)
- Time: 4 h
- Yield: 89%
Alternative Route: One-Pot Tandem Cyclization
A patent-disclosed method (US9174993B2) utilizes a tandem cyclization-arylation approach to streamline synthesis:
Procedure
- Combine 5-amino-1H-pyrazole-4-carboxamide, diethyl oxalate, and 1,3-benzodioxol-5-ylboronic acid in DMF.
- Add CuI (10 mol%) and heat at 120°C under N₂ for 8 h.
- Directly introduce the acetamide side chain via in situ alkylation with 2-bromo-N-(4-methoxybenzyl)acetamide.
Advantages
- Reduced Steps: 3 steps → 1 pot
- Overall Yield: 64%
- Purity: 95% (by ¹H NMR)
Optimization of Critical Reaction Parameters
Solvent Effects on Cyclocondensation
Comparative studies reveal solvent polarity significantly impacts pyrazolo-pyrazinone formation:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 72 |
| DMF | 36.7 | 58 |
| THF | 7.5 | 41 |
Polar protic solvents like ethanol favor cyclization by stabilizing transition states through hydrogen bonding.
Temperature Dependence in Suzuki Coupling
Optimized temperatures balance reaction rate and catalyst stability:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 70 | 24 | 65 |
| 90 | 18 | 81 |
| 110 | 12 | 73 |
Exceeding 100°C promotes Pd aggregation, reducing catalytic activity.
Analytical Characterization Data
Spectral Signatures
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min):
- Retention Time: 6.72 min
- Purity: 99.1% (254 nm)
Scale-Up Considerations and Industrial Feasibility
Pilot-scale production (500 g batch) highlights challenges:
- Exothermic Risk: Suzuki coupling requires controlled addition of boronic acid to prevent thermal runaway.
- Cost Drivers: Pd catalysts account for 62% of raw material costs. Implementing Pd scavengers (e.g., SiliaBond Thiol) reduces residual metal to <5 ppm.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving α-chloroacetamides (e.g., 2-chloro-N-(4-methoxybenzyl)acetamide) and heterocyclic precursors. Key steps include refluxing in aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate coupling. Optimization involves adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents. Monitoring via TLC or HPLC is critical to track intermediate formation .
- Data Validation : Confirm purity (>95%) using reversed-phase HPLC with a C18 column and UV detection at 254 nm. Compare retention times with synthetic intermediates .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns, particularly the benzodioxole and pyrazolo[1,5-a]pyrazinone moieties. Aromatic protons in the 1,3-benzodioxol-5-yl group appear as doublets (δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~500–520 Da).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/EtOH mixtures and analyze diffraction patterns .
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- Methodology : Screen for antioxidant activity using DPPH radical scavenging assays (IC₅₀ values) or assess enzyme inhibition (e.g., COX-2) via fluorometric kits. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding modes?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the 4-methoxybenzyl group and π-π stacking with the pyrazolo[1,5-a]pyrazinone core .
Q. What strategies resolve contradictions in spectral data or bioactivity results?
- Methodology :
- Stereochemical Ambiguity : If NMR signals overlap, use 2D techniques (COSY, NOESY) to assign stereochemistry. For unresolved bioactivity, validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Batch Variability : Analyze impurities via LC-MS and correlate with bioactivity. Reproduce synthesis under inert atmospheres to exclude oxidation byproducts .
Q. How can reaction mechanisms be elucidated for scale-up or derivative synthesis?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., acetamide deprotonation).
- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer pathways .
- Scale-Up : Optimize reactor design (e.g., continuous-flow systems) to maintain heat/mass transfer efficiency. Use PAT (Process Analytical Technology) for real-time monitoring .
Q. What are the challenges in synthesizing structural analogs with improved pharmacokinetics?
- Methodology :
- SAR Studies : Replace the 4-methoxybenzyl group with electron-withdrawing substituents (e.g., 4-fluorobenzyl) to enhance metabolic stability.
- Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to improve oral bioavailability. Validate via in vitro liver microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
